2-Fluoro-6-hydroxyisonicotinaldehyde
Description
2-Fluoro-6-hydroxyisonicotinaldehyde is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at the 6-position and an aldehyde (-CHO) group at the 4-position of the pyridine ring, with a fluorine substituent at the 2-position. Its molecular formula is inferred to be C₆H₄FNO₂, and its molecular weight is approximately 141.10 g/mol (calculated based on atomic contributions). This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its aldehyde group facilitates nucleophilic addition reactions (e.g., forming Schiff bases) .
Properties
IUPAC Name |
2-fluoro-6-oxo-1H-pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-6(10)8-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTPNJFBFQILEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxyisonicotinaldehyde typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-amino-6-methylpyridine, followed by oxidation to form the aldehyde group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-hydroxyisonicotinic acid.
Reduction: Formation of 2-Fluoro-6-hydroxyisonicotinyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s strong electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The closest structural analog documented in literature is 2-Amino-6-fluoroisonicotinic Acid (CAS 1393583-50-0), which shares the 2-fluoro and 6-substituted pyridine backbone but differs in functional groups:
- 2-Fluoro-6-hydroxyisonicotinaldehyde : Contains a hydroxyl (-OH) at position 6 and an aldehyde (-CHO) at position 4.
- 2-Amino-6-fluoroisonicotinic Acid: Features an amino (-NH₂) group at position 2 and a carboxylic acid (-COOH) at position 4 .
These functional group variations significantly influence reactivity and applications. For example:
- The aldehyde group in the target compound is highly electrophilic, enabling condensation reactions, whereas the carboxylic acid in the analog is suited for amide or ester formation.
Physicochemical Properties
While experimental data for this compound are scarce, theoretical comparisons can be drawn:
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